molecular formula C10H13NO B1438052 N-benzyloxetan-3-amine CAS No. 1015937-48-0

N-benzyloxetan-3-amine

Cat. No. B1438052
CAS RN: 1015937-48-0
M. Wt: 163.22 g/mol
InChI Key: DSGHRPVYBGSMIO-UHFFFAOYSA-N
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Description

N-benzyloxetan-3-amine is a chemical compound with the CAS number 1015937-48-0 . It has a molecular weight of 163.22 and is typically stored at temperatures around 4°C . The compound is usually in a liquid form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.22 . It is typically in a liquid form and is stored at temperatures around 4°C .

Scientific Research Applications

Photoredox Catalysis in Amination

Research by Romero et al. (2015) explored a photoredox-based catalyst system for site-selective amination of various aromatic compounds. This method is significant in pharmaceutical research for creating bioactive compounds by transforming C-H into C-N bonds using visible light and oxygen (Romero et al., 2015).

Reductive Aminations

Murugesan et al. (2020) highlighted the value of catalytic reductive aminations using molecular hydrogen for the sustainable production of different amines. This process is crucial in synthesizing pharmaceuticals, agrochemicals, and biomolecules, and involves coupling carbonyl compounds with ammonia or amines (Murugesan et al., 2020).

C-H Bond Functionalization

The study by Xue et al. (2013) presented a metal-free approach for direct C-N bond formation through sp(3) C-H activation. This method, applicable to primary and secondary benzylic C-H substrates, produces mono-amination products efficiently (Xue et al., 2013).

Synthesis of Benzoxazines

Sun et al. (2015) investigated the reactivity and reaction mechanism of amines with bis-benzoxazine monomers, finding that rapid curing occurs upon heating. This process is beneficial for improving thermosetting resins in chemical structure, material properties, and processability (Sun et al., 2015).

Electro-oxidative Amination

Wu et al. (2017) developed a method for electrooxidative C(sp3)–H amination via oxidative cross-coupling under metal- and oxidant-free conditions. This method demonstrates compatibility with various amines, providing a new approach to functionalize C-H bonds adjacent to different atoms (Wu et al., 2017).

N-benzyloxycarbonylation

Gawande et al. (2007) achieved chemoselective N-benzyloxycarbonylation of amines using silica–sulfuric acid under solvent-free conditions. This method, applicable to various primary and secondary amines, offers a facile approach for the protection of amines (Gawande et al., 2007).

Mechanism of Action

The mechanism of action of N-benzyloxetan-3-amine is not clear from the search results. It’s worth noting that the mechanisms of action for similar compounds can vary widely and are often complex .

Safety and Hazards

N-benzyloxetan-3-amine is classified as a dangerous substance . Its safety information includes pictograms and precautionary statements .

properties

IUPAC Name

N-benzyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGHRPVYBGSMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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